molecular formula C7H5ClFNO B6183068 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde CAS No. 2639448-63-6

6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde

Cat. No.: B6183068
CAS No.: 2639448-63-6
M. Wt: 173.6
InChI Key:
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Description

6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound that contains chlorine, fluorine, and methyl substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the halogenation of a pyridine derivative followed by formylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both an aldehyde group and halogen substituents on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

2639448-63-6

Molecular Formula

C7H5ClFNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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